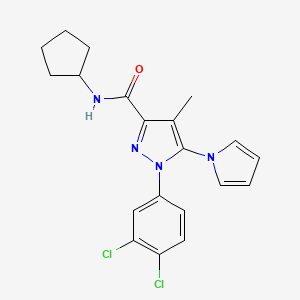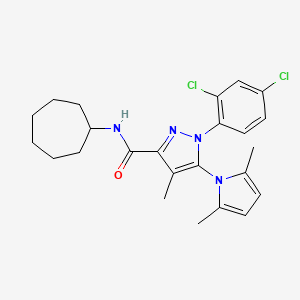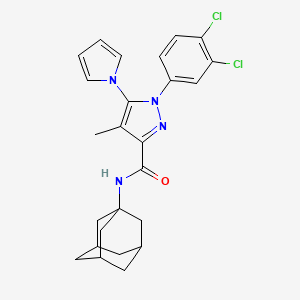![molecular formula C11H15N3 B10791989 cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate](/img/structure/B10791989.png)
cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate is a complex organic compound that features a pyridine ring fused with an octahydro-pyrrolo[3,4-c]pyrrole structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with suitable amines, followed by cyclization and subsequent trifluoroacetate formation. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine compounds.
Scientific Research Applications
cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate biological pathways. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that show comparable chemical reactivity and coordination properties.
Uniqueness
cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate is unique due to its fused ring structure, which imparts distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific functionalities.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(3aR,6aS)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C11H15N3/c1-2-4-13-11(3-1)14-7-9-5-12-6-10(9)8-14/h1-4,9-10,12H,5-8H2/t9-,10+ |
InChI Key |
FYPFZIWUUJPLNF-AOOOYVTPSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CC=CC=N3 |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791906.png)
![N-[2-(4-Chlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791923.png)

![N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791938.png)

![cis-3-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-phenol dihydrochloride](/img/structure/B10791947.png)

![cis-2-(5-Phenylpyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]-pyrrole Sesqui-fumarate](/img/structure/B10791955.png)
![cis-2-(6-Biphenyl-3-yl-pyridin-3-yl)-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate](/img/structure/B10791962.png)
![cis-4-(5-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridin-3-yl)morpholine Sesqui-fumarate](/img/structure/B10791964.png)
![cis-5-(6-Chloropyridin-3-yl)-2,2-dimethyloctahydropyrrolo[3,4-c]-pyrrol-2-ium Iodide](/img/structure/B10791966.png)
![5-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]pyridin-3-ol](/img/structure/B10791974.png)
![cis-2-(5-Ethoxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791980.png)
![(3aS,6aR)-5-(6-phenylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B10791981.png)
